4-((4-Ethoxybenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-((4-Ethoxybenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Ethoxybenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 4-ethoxybenzaldehyde with 4-amino-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((4-Ethoxybenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride).
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of 4-((4-Ethoxybenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes or disruption of cell membrane integrity. In the case of its potential anticancer properties, it may induce apoptosis or inhibit cell proliferation through various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Methoxybenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol
- 4-((4-Chlorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol
- 4-((4-Nitrobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
The unique feature of 4-((4-Ethoxybenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol lies in the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the benzylidene moiety.
Properties
CAS No. |
478255-72-0 |
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Molecular Formula |
C18H18N4OS |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-[(E)-(4-ethoxyphenyl)methylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H18N4OS/c1-3-23-16-9-7-14(8-10-16)12-19-22-17(20-21-18(22)24)15-6-4-5-13(2)11-15/h4-12H,3H2,1-2H3,(H,21,24)/b19-12+ |
InChI Key |
SWCXFMPIDNXEOQ-XDHOZWIPSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC(=C3)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC(=C3)C |
Origin of Product |
United States |
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